2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine” is a complex organic molecule. It likely contains a dimethoxyphenyl group, which is a phenyl ring (a hexagonal carbon ring) with two methoxy groups (O-CH3) attached, and a dimethylazetidine group, which is a four-membered nitrogen-containing ring with two methyl groups (CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the dimethoxyphenyl and dimethylazetidine groups. These groups would contribute to the overall shape, size, and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2,3-dimethylpyrrole", "methyl magnesium bromide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and 2,3-dimethylpyrrole in the presence of acetic acid to form 2-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3-dihydropyrrole.", "Step 2: Reduction of the dihydropyrrole using sodium borohydride in ethanol to form 2-(3,4-dimethoxyphenyl)-3,3-dimethylpyrrole.", "Step 3: Alkylation of the pyrrole using methyl magnesium bromide to form 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine.", "Step 4: Purification of the product using a mixture of chloroform and sodium hydroxide, followed by acidification with hydrochloric acid and recrystallization." ] } | |
CAS-Nummer |
1780038-31-4 |
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3 |
InChI-Schlüssel |
ACWICNAJFFNHEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC1C2=CC(=C(C=C2)OC)OC)C |
Reinheit |
93 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.